3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of a chloromethyl group and a cyclobutyl substituent on the oxadiazole ring. This compound belongs to the class of oxadiazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
The synthesis of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole typically involves the following steps:
One notable method involves the reaction of cyclobutylcarboxylic acid hydrazide with chloroacetyl chloride, where an intermediate is formed that subsequently cyclizes to yield the desired oxadiazole. Industrial production may utilize continuous flow reactors or microwave irradiation to enhance yield and efficiency .
The molecular structure of 3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole features:
The molecular formula for this compound is CHClNO. The molecular weight is approximately 188.63 g/mol . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm its structure.
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole can undergo several types of chemical reactions:
The reactivity of the chloromethyl group is particularly significant as it allows for further derivatization of the compound, potentially leading to new derivatives with enhanced properties or biological activity .
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole typically exhibits:
The chemical properties include:
Relevant data from spectroscopic analyses can provide insights into its physical state and purity levels .
3-(Chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized [3] [8]. The watershed moment arrived in the 1960s with the introduction of oxolamine, a cough suppressant that became the first clinically approved drug featuring this scaffold [2] [3]. This breakthrough ignited sustained interest in the heterocycle, leading to diverse therapeutic applications. By the early 2000s, the advent of pleconaril (antiviral) and ataluren (treatment for Duchenne muscular dystrophy) demonstrated the scaffold's versatility against viral and genetic disorders [2] [6]. A significant milestone occurred in 2011 with the isolation of phidianidines A and B from the sea slug Phidiana militaris, revealing that 1,2,4-oxadiazoles exist in nature and exhibit potent cytotoxicity and receptor modulation [3] [6]. This discovery underscored the pharmacophore’s biological relevance and spurred innovation in synthetic analogs.
The past decade has witnessed exponential growth in research, with 1,2,4-oxadiazoles emerging as key components in drug candidates targeting nuclear receptors, infectious diseases, and CNS disorders. For example, derivatives like compound 1 (3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole) act as potent farnesoid X receptor (FXR) antagonists, while others show promise as sphingosine-1-phosphate (S1P) receptor agonists for multiple sclerosis therapy [4] [10]. Agricultural science has also leveraged these motifs, with analogs bearing trifluoromethyl pyridine moieties demonstrating exceptional antibacterial activity against Xanthomonas oryzae, a major rice pathogen [7]. Table 1 highlights key milestones in the development of 1,2,4-oxadiazole-based therapeutics.
Table 1: Evolution of 1,2,4-Oxadiazole Derivatives in Therapeutics
Time Period | Key Developments | Therapeutic Area |
---|---|---|
1960s | Oxolamine (first commercial drug) | Cough suppression |
2000s | Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy) | Infectious diseases, Genetic disorders |
2011 | Isolation of Phidianidines A & B (natural products) | Cytotoxic, CNS modulation |
2020s | FXR antagonists (e.g., Compound 1), S1P agonists (e.g., Compound 45/49) | Metabolic disorders, Immunomodulation |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester, amide, and carbamate functionalities, addressing critical limitations of these conventional groups in drug design [3] [6]. Unlike amides, which are susceptible to enzymatic hydrolysis by proteases or esterases, the 1,2,4-oxadiazole scaffold exhibits exceptional metabolic stability under physiological conditions. This resilience stems from its aromaticity and resistance to nucleophilic attack, even in acidic environments [3] [8]. For instance, in the development of FXR antagonists, replacing an ester linkage with a 1,2,4-oxadiazole moiety significantly enhanced metabolic half-life (e.g., from minutes to >200 minutes in human S9 fractions) while maintaining target engagement [4].
The scaffold’s hydrogen-bonding capacity and dipole moment (~3.5 Debye) enable it to mimic carbonyl-containing groups in target binding. The oxygen and nitrogen atoms act as hydrogen-bond acceptors, facilitating interactions with biological targets like proteases or kinases [3] [6]. This property is exemplified in anti-Alzheimer agents, where 1,2,4-oxadiazole derivatives inhibit acetylcholinesterase (AChE) at sub-micromolar concentrations (IC₅₀ = 0.0158–0.121 μM) by replicating the binding pose of donepezil’s ester group [9]. Crucially, the scaffold’s geometry permits optimal vectoring of substituents at C3 and C5, enabling precise spatial orientation of pharmacophoric elements. In S1P receptor agonists, this allows simultaneous engagement of a polar head group (e.g., carboxylic acid) and a hydrophobic biphenyl tail while resisting in vivo degradation [10].
Table 2 compares key physicochemical properties of 1,2,4-oxadiazoles with common bioisosteric replacements:Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Conventional Groups
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Metabolic Stability | High (resistant to hydrolysis) | Low (protease-sensitive) | Moderate (esterase-sensitive) |
Dipole Moment (Debye) | ~3.5 | ~3.7 | ~1.8 |
Hydrogen-Bond Acceptors | 2 (O, N) | 1 (O=C) | 1 (O=C) |
Aromatic Character | Moderate (6π e⁻ system) | None | None |
The strategic incorporation of cyclobutyl and chloromethyl groups at the C5 and C3 positions, respectively, of the 1,2,4-oxadiazole scaffold exploits steric, electronic, and metabolic properties to enhance drug-likeness. The cyclobutyl moiety, featured in compounds like 3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole (PubChem CID: 4068114), serves as a conformationally constrained hydrophobic domain [1] [8]. Its ring strain induces slight puckering (C-C-C angles ~88°), creating a three-dimensional topology that enhances selectivity for protein binding pockets over flat aromatic rings. This is critical in kinase inhibitors, where cyclobutyl’s reduced lipophilicity (cLogP ~1.9) compared to phenyl (cLogP ~2.1) diminishes off-target interactions [8]. Additionally, cyclobutyl’s susceptibility to oxidative metabolism by CYP450 enzymes can be mitigated through fluorination, as seen in analogs like 5-cyclobutyl-3-(trifluoromethyl)-1,2,4-oxadiazole, prolonging half-life in vivo [8].
The chloromethyl group (–CH₂Cl) acts as a versatile alkylation handle and electron-withdrawing anchor. Its chlorine atom imparts significant σₚ (para Hammett constant = +2.94) and χ (electronegativity) values, polarizing the C3 position and facilitating nucleophilic displacement reactions [1] [5]. This enables late-stage diversification, such as coupling with piperidine thiols to generate sulfides for S1P agonists or with phenols to form ethers for FXR modulators [4] [10]. In the context of physicochemical properties, chloromethyl derivatives like 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole exhibit moderate lipophilicity (logD ~1.5–2.0), enhancing membrane permeability while avoiding excessive hydrophobicity [5]. The group’s compact size (molar refractivity = 17.8) minimizes steric clashes, enabling deep burial in subpockets, as observed in FXR antagonist binding modes where it engages hydrophobic residues like Leu291 via van der Waals contacts [4].
Table 3 illustrates the impact of these substituents on molecular properties and bioactivity:Table 3: Pharmacophore Contributions of Cyclobutyl and Chloromethyl Groups
Substituent | Key Properties | Biological Impact | Example Application |
---|---|---|---|
Cyclobutyl | - Moderate lipophilicity (cLogP ~1.9)- Ring strain (angle ~88°)- Metabolic soft spot | - Enhanced 3D character for selectivity- Improved solubility vs. phenyl- Tunable via fluorination | Kinase inhibitors, FXR antagonists |
Chloromethyl | - High electrophilicity (σₚ = +2.94)- Compact size (MR=17.8)- Alkylation capability | - Enables late-stage derivatization- Engages hydrophobic pockets- Balances logD for permeability | S1P agonists, Antibacterial agents |
The synergy between these substituents and the 1,2,4-oxadiazole core is exemplified in 3-(chloromethyl)-5-cyclobutyl-1,2,4-oxadiazole (Molecular Formula: C₇H₉ClN₂O). Its predicted collision cross section (CCS) values range from 124.1 Ų for [M+H]+ to 179.4 Ų for [M+CH₃COO]–, indicating moderate molecular rigidity suitable for membrane diffusion [1]. The cyclobutyl group’s conformation directs the chloromethyl moiety toward optimal vectoring, enabling covalent or non-covalent interactions critical for target engagement in antimicrobial or anticancer applications [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0